molecular formula C22H17BrN2O4 B265455 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

カタログ番号 B265455
分子量: 453.3 g/mol
InChIキー: VXMSXMNGIGANKT-CZIZESTLSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BRD0705, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and has been used in a number of studies to investigate the mechanisms of action of various biological processes.

作用機序

The mechanism of action of 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves its ability to bind to and inhibit the activity of GSK3β. This enzyme plays a key role in a number of cellular processes, and its dysregulation has been implicated in a variety of diseases including Alzheimer's disease, diabetes, and cancer. By inhibiting the activity of GSK3β, 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has the potential to modulate these disease processes and improve outcomes for patients.
Biochemical and Physiological Effects
In addition to its effects on GSK3β, 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This has potential implications for the treatment of Alzheimer's disease, which is characterized by a loss of cholinergic neurons in the brain.

実験室実験の利点と制限

One of the main advantages of using 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in scientific research is its specificity for GSK3β. This allows researchers to study the effects of GSK3β inhibition without the confounding effects of other compounds that may affect other enzymes or pathways. However, one limitation of using 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively low potency compared to other GSK3β inhibitors. This may limit its usefulness in certain experiments or applications.

将来の方向性

There are a number of potential future directions for research on 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is its potential use as an anti-cancer agent, either alone or in combination with other drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is also needed to fully understand the mechanisms of action of 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one and its effects on other cellular processes beyond GSK3β inhibition.

合成法

The synthesis of 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with malonic acid in the presence of acetic anhydride and pyridine to form 5-(4-bromophenyl)-2,4-dioxobutanoic acid. This compound is then reacted with 4-methylbenzoyl chloride and sodium hydride to form 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-2,4-dioxobutanoic acid. The final step involves the reaction of this compound with hydroxylamine hydrochloride and sodium acetate to form the final product, 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one.

科学的研究の応用

5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been used in a number of scientific studies to investigate the mechanisms of action of various biological processes. For example, it has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in a number of cellular processes including glucose metabolism, cell proliferation, and apoptosis. 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the growth of cancer cells in vitro, and has been studied as a potential anti-cancer agent.

特性

製品名

5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

分子式

C22H17BrN2O4

分子量

453.3 g/mol

IUPAC名

(4E)-5-(4-bromophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H17BrN2O4/c1-12-3-5-15(6-4-12)20(26)18-19(14-7-9-16(23)10-8-14)25(22(28)21(18)27)17-11-13(2)29-24-17/h3-11,19,26H,1-2H3/b20-18+

InChIキー

VXMSXMNGIGANKT-CZIZESTLSA-N

異性体SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)Br)/O

SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)Br)O

正規SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)Br)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。